p-Sexiphenyl Exhibits an Order of Magnitude Higher Field-Effect Mobility than p-Quaterphenyl in OFETs
p-Sexiphenyl (6P) demonstrates a field-effect mobility of 10⁻¹ cm²/Vs in organic thin-film transistors, which is an order of magnitude higher than that of p-quaterphenyl (4P), which exhibits a mobility of 10⁻² cm²/Vs under identical device fabrication conditions [1]. This significant increase in mobility is attributed to enhanced molecular ordering and better π-π stacking in the solid state as the oligomer length increases. The on/off current ratio for both materials is comparable (10⁵ to 10⁶), indicating that the performance improvement is primarily due to enhanced charge transport rather than differences in device leakage.
| Evidence Dimension | Field-effect mobility (μ_FET) |
|---|---|
| Target Compound Data | ~10⁻¹ cm²/Vs |
| Comparator Or Baseline | p-Quaterphenyl (4P): ~10⁻² cm²/Vs |
| Quantified Difference | 10x (one order of magnitude) higher |
| Conditions | Thermally evaporated films in bottom-gate, top-contact OFET configuration |
Why This Matters
Higher mobility directly translates to faster switching speeds and lower power consumption in OFET-based circuits, making p-sexiphenyl a more suitable choice for applications requiring high-performance p-channel semiconductors.
- [1] Gundlach, D. J., Lin, Y.-Y., Jackson, T. N., & Schlom, D. G. (1997). Oligophenyl-based organic thin film transistors. Applied Physics Letters, 71(26), 3853–3855. View Source
